![molecular formula C17H13F3N4O B278840 5-ethyl-1-(2-pyridinyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B278840.png)
5-ethyl-1-(2-pyridinyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-ethyl-1-(2-pyridinyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical structure, which is C17H13F3N4O. In
Mechanism of Action
The mechanism of action of 5-ethyl-1-(2-pyridinyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-1-(2-pyridinyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide can induce cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to reduce inflammation and oxidative stress in the brain, which may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-ethyl-1-(2-pyridinyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide in lab experiments is its high purity and yield. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 5-ethyl-1-(2-pyridinyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in the treatment of cancer and neurodegenerative disorders. Another direction is to study its effects in animal models of disease, which may provide more information on its potential therapeutic uses. Additionally, it may be useful to explore its potential use in combination with other drugs or therapies.
Synthesis Methods
The synthesis method for 5-ethyl-1-(2-pyridinyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide involves the reaction of 2,3,4-trifluorobenzonitrile with ethylpyridine-2-carboxylate in the presence of a base. The resulting product is then treated with 4-chloropyrazole to yield the final compound. This synthesis method has been optimized for high yield and purity.
Scientific Research Applications
5-ethyl-1-(2-pyridinyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide has been studied for its potential use in scientific research. This compound has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Product Name |
5-ethyl-1-(2-pyridinyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide |
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Molecular Formula |
C17H13F3N4O |
Molecular Weight |
346.31 g/mol |
IUPAC Name |
5-ethyl-1-pyridin-2-yl-N-(2,3,4-trifluorophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H13F3N4O/c1-2-13-10(9-22-24(13)14-5-3-4-8-21-14)17(25)23-12-7-6-11(18)15(19)16(12)20/h3-9H,2H2,1H3,(H,23,25) |
InChI Key |
UGNSPKVNYQABOC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Origin of Product |
United States |
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